6α-Hydroxy Paclitaxel-d5 - 1315376-90-9

6α-Hydroxy Paclitaxel-d5

Catalog Number: EVT-1441011
CAS Number: 1315376-90-9
Molecular Formula: C47H51NO15
Molecular Weight: 874.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6α-Hydroxy Paclitaxel is a primary metabolite of the chemotherapeutic drug Paclitaxel. [, ] It is formed through the metabolic process of Paclitaxel, primarily mediated by the cytochrome P450 enzyme CYP2C8. [] This metabolite is often studied in the context of Paclitaxel metabolism and pharmacokinetic variability. [, ]

Molecular Structure Analysis

While specific structural analyses are not detailed in the abstracts, 6α-Hydroxy Paclitaxel is structurally similar to Paclitaxel with the addition of a hydroxyl group at the 6α position. [] This structural change can influence its binding affinity to target proteins and its overall pharmacokinetic profile.

Applications
  • Pharmacokinetic Studies: 6α-Hydroxy Paclitaxel serves as a crucial biomarker in studying Paclitaxel metabolism and pharmacokinetic variability. [, ] By measuring its levels in plasma, researchers can gain insights into the rate and extent of Paclitaxel metabolism in individuals. []
  • Drug Interaction Studies: Research suggests that 6α-Hydroxy Paclitaxel formation can be influenced by co-administered drugs that interact with CYP2C8. [, ] Understanding these interactions is crucial for optimizing Paclitaxel dosing and minimizing adverse drug reactions.
  • Personalized Medicine: Analyzing 6α-Hydroxy Paclitaxel levels could potentially contribute to personalized medicine approaches for Paclitaxel therapy. [] By understanding individual metabolic profiles, clinicians may be able to tailor Paclitaxel doses more effectively, maximizing efficacy while minimizing toxicity.

Paclitaxel

Compound Description: Paclitaxel, a member of the taxane family, is a widely used chemotherapeutic agent for treating various solid tumors, including breast, lung, head and neck, and ovarian cancers. [, , ] It exerts its anticancer activity by promoting microtubule assembly and stabilization, leading to cell cycle arrest and apoptosis. [] Standard dosing of paclitaxel does not consider inter-patient variability in drug exposure, potentially leading to toxicity or suboptimal therapeutic outcomes. [] Therefore, therapeutic drug monitoring is crucial for optimizing paclitaxel treatment. []

Relevance: Paclitaxel is the parent compound of 6α-Hydroxy Paclitaxel-d5. 6α-Hydroxy Paclitaxel-d5 is a deuterated analog of 6α-Hydroxy Paclitaxel, which itself is a primary metabolite of paclitaxel. [, ]

6α-Hydroxy Paclitaxel

Compound Description: 6α-Hydroxy Paclitaxel is a primary metabolite of paclitaxel in humans. [, ] It is generated through the cytochrome P450 (CYP) mediated oxidation of paclitaxel, specifically by the CYP2C8 enzyme. [, ] While the pharmacological activity of 6α-Hydroxy Paclitaxel is not explicitly discussed in the provided abstracts, its presence in plasma is used as a marker for paclitaxel metabolism and for studying interindividual variability in drug metabolism. [, ]

Relevance: 6α-Hydroxy Paclitaxel is the non-deuterated analog of 6α-Hydroxy Paclitaxel-d5. Both compounds share an identical chemical structure except for the five deuterium atoms present in 6α-Hydroxy Paclitaxel-d5, which are typically incorporated to enhance metabolic stability. [] The formation of 6α-Hydroxy Paclitaxel from paclitaxel is mediated by the CYP2C8 enzyme, which is the subject of inhibition studies involving compounds like diosmetin. []

Diosmetin

Compound Description: Diosmetin is a naturally occurring flavonoid found in various plants and fruits. It exhibits inhibitory effects on CYP2C8 activity, which is responsible for the metabolism of various drugs, including the conversion of paclitaxel to 6α-hydroxy-paclitaxel. [] Diosmetin demonstrates a mixed-type inhibition mechanism on CYP2C8, affecting both the maximum velocity (Vmax) and substrate binding affinity (Km) of the enzyme. [] This inhibition potential raises concerns about potential drug interactions when diosmetin-containing products are co-administered with drugs metabolized by CYP2C8. []

Relevance: Although structurally dissimilar to 6α-Hydroxy Paclitaxel-d5, diosmetin is relevant due to its inhibitory effects on CYP2C8, the enzyme responsible for converting paclitaxel to 6α-hydroxy-paclitaxel. [] This inhibition could indirectly influence the levels of 6α-hydroxy-paclitaxel and, potentially, the levels of its deuterated analog, 6α-Hydroxy Paclitaxel-d5, if it is metabolized through a similar pathway.

2-[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl] Acetic Acid (Licofelone)

Compound Description: Licofelone is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase, under development for treating osteoarthritis. [] It undergoes extensive metabolism in humans, primarily forming a hydroxy metabolite (M2) via CYP2C8. [] Interestingly, while licofelone forms an acyl glucuronide (M1) readily in vitro, this metabolite is negligible in human plasma. [] Further investigation revealed that M1 is rapidly converted to a hydroxy-glucuronide (M3) by CYP2C8. [] Importantly, neither licofelone nor its metabolites significantly inhibit CYP2C8 activity. []

Relevance: While structurally dissimilar to 6α-Hydroxy Paclitaxel-d5, licofelone is relevant as its metabolism to M2 is also mediated by CYP2C8, the same enzyme responsible for the 6α-hydroxylation of paclitaxel. [, ] This shared metabolic pathway could lead to potential drug interactions if licofelone is co-administered with paclitaxel or its derivatives.

Imatinib

Compound Description: Imatinib is an anticancer drug used for treating chronic myeloid leukemia and gastrointestinal stromal tumors. [] Its pharmacokinetic profile exhibits significant variability, influenced by factors like patient genetics, disease progression, and drug interactions. [] Notably, imatinib’s apparent bioavailability and absorption rate decrease over time with continued treatment, while its clearance is influenced by the size of liver metastases. []

Relevance: Imatinib, while structurally unrelated to 6α-Hydroxy Paclitaxel-d5, highlights the broader context of pharmacokinetic variability in anticancer drugs. [] Like paclitaxel, imatinib showcases the importance of understanding individual patient factors and drug metabolism pathways for optimizing treatment efficacy and minimizing adverse effects.

Properties

CAS Number

1315376-90-9

Product Name

6α-Hydroxy Paclitaxel-d5

IUPAC Name

[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-1,8,9-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C47H51NO15

Molecular Weight

874.9 g/mol

InChI

InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1/i8D,12D,13D,18D,19D

InChI Key

NDCWHEDPSFRTDA-NZSUPHSRSA-N

SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

Synonyms

6α-Hydroxy Taxol-d5;

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H]([C@@H]([C@@H]6[C@]5(CO6)OC(=O)C)O)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.